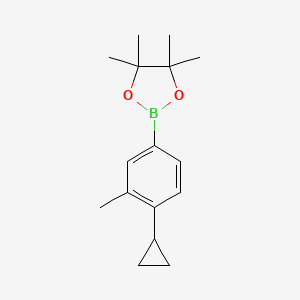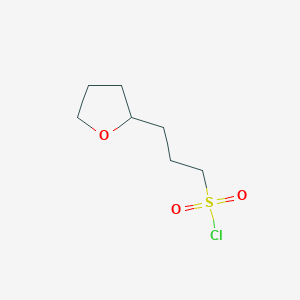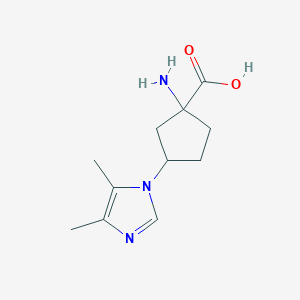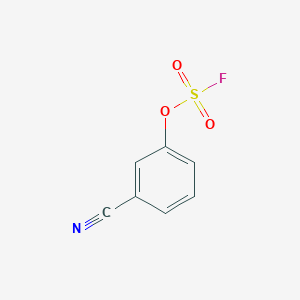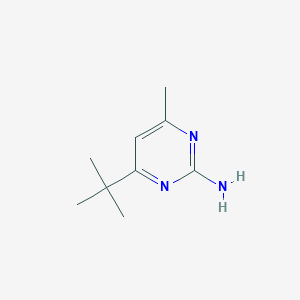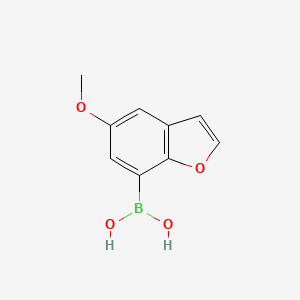
Methyl2-bromo-5-sulfanylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-5-sulfanylbenzoate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and sulfanyl groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-sulfanylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by the introduction of the sulfanyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of methyl 2-bromo-5-sulfanylbenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-5-sulfanylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methyl 2-hydroxy-5-sulfanylbenzoate.
Oxidation: Products include methyl 2-bromo-5-sulfinylbenzoate or methyl 2-bromo-5-sulfonylbenzoate.
Reduction: Products include methyl 2-bromo-5-hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-5-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-5-sulfanylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the sulfanyl group.
Methyl 2-chlorobenzoate: Similar structure with chlorine instead of bromine.
Methyl 2-hydroxybenzoate: Similar structure with a hydroxyl group instead of bromine.
Uniqueness
Methyl 2-bromo-5-sulfanylbenzoate is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrO2S |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
methyl 2-bromo-5-sulfanylbenzoate |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,12H,1H3 |
InChI-Schlüssel |
PIZJKAUDQZSKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
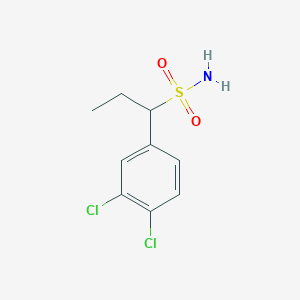
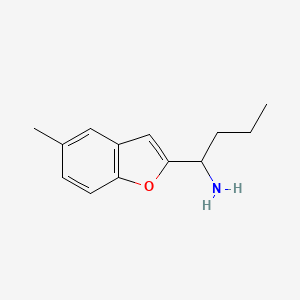
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
